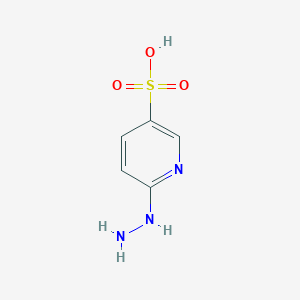
6-Hydrazinylpyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H7N3O3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group. The final step involves the reduction of the N-oxide to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of pyridine-3-sulfonic acids, including this compound, often employs large-scale sulfonation processes. These processes utilize concentrated sulfuric acid at elevated temperatures to achieve the desired sulfonation .
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylpyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as Raney nickel in alkaline solutions are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of hydrazinyl-substituted pyridine derivatives .
Scientific Research Applications
6-Hydrazinylpyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the development of fluorescent probes and other bioactive molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It finds applications in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydrazinylpyridine-3-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways, leading to desired therapeutic effects. The compound’s sulfonic acid group enhances its solubility and reactivity, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Aminopyridine-3-sulfonic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
6-Hydrazinylpyridine-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness: 6-Hydrazinylpyridine-3-sulfonic acid is unique due to its combination of a hydrazinyl group and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
500567-42-0 |
|---|---|
Molecular Formula |
C5H7N3O3S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
6-hydrazinylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H7N3O3S/c6-8-5-2-1-4(3-7-5)12(9,10)11/h1-3H,6H2,(H,7,8)(H,9,10,11) |
InChI Key |
DCQXHFSSCXHXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
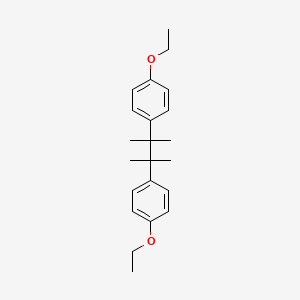
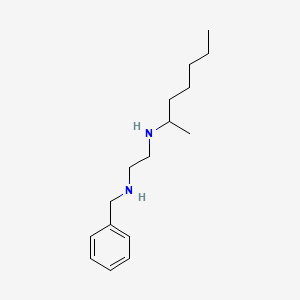
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
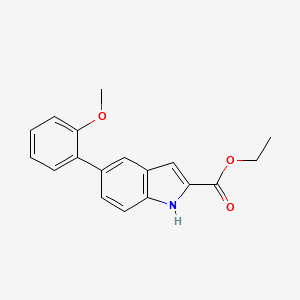


![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
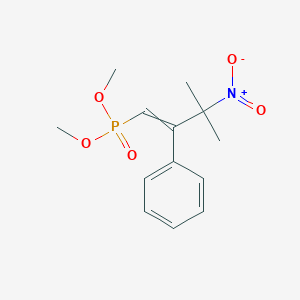
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
